N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide
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Overview
Description
N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and a pentafluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the condensation of 4-bromoaniline with pentafluorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding nitro or carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce amines or alcohols.
- Oxidation reactions result in nitro or carboxylic acid derivatives .
Scientific Research Applications
N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
- N-(4-Bromophenyl)-2-chlorobenzamide
- N-(4-Bromophenyl)-2,3,4,5-tetrafluorobenzamide
- N-(4-Bromophenyl)-2,3,4,5,6-hexafluorobenzamide
Comparison: N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of five fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its less fluorinated analogs .
Properties
CAS No. |
63462-61-3 |
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Molecular Formula |
C13H5BrF5NO |
Molecular Weight |
366.08 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C13H5BrF5NO/c14-5-1-3-6(4-2-5)20-13(21)7-8(15)10(17)12(19)11(18)9(7)16/h1-4H,(H,20,21) |
InChI Key |
IDWYRSRIRSQVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Br |
Origin of Product |
United States |
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